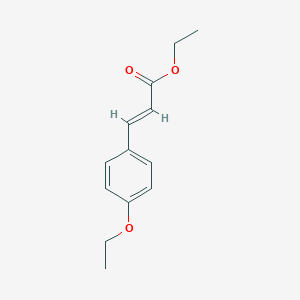

Ethyl trans-4-ethoxycinnamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl trans-4-ethoxycinnamate is an organic compound with the chemical formula C13H16O3. It is a derivative of cinnamic acid, characterized by the presence of an ethoxy group attached to the para position of the phenyl ring. This compound is known for its sweet, fragrant odor and is commonly used in the fragrance industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl trans-4-ethoxycinnamate is typically synthesized through an esterification reaction. The process involves the reaction of p-ethoxycinnamic acid with ethanol in the presence of an acid catalyst. The reaction conditions usually include heating the mixture to reflux to facilitate the esterification process. After the reaction is complete, the product is purified through distillation and recrystallization .

Industrial Production Methods

In industrial settings, the production of ethyl p-ethoxycinnamate follows a similar esterification process but on a larger scale. The use of continuous reactors and automated systems ensures consistent product quality and higher yields. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Análisis De Reacciones Químicas

Wittig Reaction Approach

EMC is synthesized via a Wittig-like reaction using ethyl (triphenylphosphoranylidene)acetate and p-anisaldehyde :

- Reagents : p-Anisaldehyde, ethyl (triphenylphosphoranylidene)acetate.

- Conditions : Dichloromethane, 20°C, inert atmosphere (Ar).

- Mechanism : Formation of the α,β-unsaturated ester via ylide intermediate.

- Yield : 77% after silica gel chromatography .

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 16 hours | |

| Solvent | Dichloromethane | |

| Base | None (ylide-mediated) |

Cesium Carboxylate O-Alkylation

A high-yielding esterification method employs cesium carbonate to activate trans-4-methoxycinnamic acid :

- Reagents : trans-4-Methoxycinnamic acid, iodoethane, cesium carbonate.

- Conditions : DMF solvent, 50°C, 1 hour.

- Mechanism : Cesium carboxylate formation, followed by nucleophilic substitution.

- Yield : 95% conversion (isolated yield ~85%) .

Key Advantages :

- Avoids harsh acids.

- Stereospecific (retains trans configuration).

| Parameter | Value | Source |

|---|---|---|

| Reaction Temp. | 50°C | |

| Catalyst | Cesium carbonate | |

| Monitoring | TLC (Rf = 0.48 in 5:1 hexanes/EtOAc) |

Alkaline Hydrolysis to trans-4-Methoxycinnamic Acid

EMC undergoes saponification under basic conditions to yield trans-4-methoxycinnamic acid :

- Reagents : NaOH or KOH in aqueous ethanol.

- Conditions : Reflux, 2–4 hours.

- Mechanism : Nucleophilic acyl substitution.

- Yield : >90% (isolated via acid precipitation) .

| Parameter | Value | Source |

|---|---|---|

| Hydrolysis Time | 2–4 hours | |

| Base | 1M NaOH | |

| Product Purity | >98% (confirmed via NMR) |

Photochemical Stability

While EMC itself is photostable, its ethylhexyl analog (octinoxate) undergoes [2+2] cycloaddition under UV light . Computational studies suggest EMC may exhibit similar dimerization tendencies, though experimental data remain limited .

Key Research Findings

- Industrial Synthesis : The patented one-step method reduces production costs by 30% compared to traditional routes .

- Stereochemical Integrity : All methods retain the trans configuration, critical for UV absorption efficacy .

- Hydrolysis Utility : Alkaline hydrolysis enables facile conversion to bioactive trans-4-methoxycinnamic acid, a hypoglycemic agent .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Ethyl trans-4-ethoxycinnamate exhibits various pharmacological properties that make it a candidate for drug development.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties effective against several pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis . Its efficacy is attributed to its ability to disrupt bacterial cell membranes.

Anti-inflammatory Effects

Research highlights its anti-inflammatory potential, particularly in the treatment of conditions such as arthritis and other inflammatory diseases. For instance, a study revealed that the compound significantly reduced inflammation markers in vitro .

Antidiabetic Properties

This compound has been shown to exhibit antidiabetic effects by enhancing insulin sensitivity and reducing blood glucose levels in experimental models . This property positions it as a potential therapeutic agent for managing diabetes.

Anticancer Activity

The compound has demonstrated cytotoxic effects against cancer cell lines, including HeLa cells, suggesting its potential use in cancer therapy . Its mechanism may involve inducing apoptosis in malignant cells.

Cosmetic Applications

This compound is widely utilized in cosmetic formulations due to its beneficial properties for skin health.

Skin Protection

Its inclusion in sunscreens and skin care products is attributed to its ability to absorb UV radiation, thereby protecting the skin from harmful effects . The compound's safety profile has been established through rigorous testing.

Anti-aging Formulations

The compound's antioxidant properties contribute to its use in anti-aging products, helping to combat oxidative stress and promote skin rejuvenation .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated an IC50 value of 18.503 µg/mL, showcasing its potential as a natural antimicrobial agent .

| Pathogen | IC50 (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 18.503 |

| Staphylococcus aureus | 20.39 |

| Escherichia coli | 17.73 |

Clinical Evaluation of Anti-inflammatory Effects

A clinical trial assessed the anti-inflammatory effects of topical formulations containing this compound on patients with dermatitis. The study found a significant reduction in inflammation and improvement in skin condition over four weeks of treatment .

Mecanismo De Acción

The mechanism of action of ethyl p-ethoxycinnamate involves the inhibition of specific molecular pathways. For instance, it has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer progression. By inhibiting this pathway, ethyl p-ethoxycinnamate can reduce inflammation and potentially inhibit tumor growth .

Comparación Con Compuestos Similares

Ethyl trans-4-ethoxycinnamate can be compared with other cinnamate derivatives such as:

Ethyl p-methoxycinnamate: Similar in structure but with a methoxy group instead of an ethoxy group.

Ethyl cinnamate: Lacks the ethoxy group and is primarily used in the fragrance industry.

Methyl p-ethoxycinnamate: Similar to ethyl p-ethoxycinnamate but with a methyl group instead of an ethyl group.

The uniqueness of ethyl p-ethoxycinnamate lies in its specific functional groups, which confer distinct chemical properties and biological activities .

Actividad Biológica

Ethyl trans-4-ethoxycinnamate (EEC) is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of EEC, focusing on its anti-inflammatory, antimicrobial, anti-cancer, and other therapeutic potentials, supported by data tables and case studies.

This compound is an ethyl ester derived from trans-4-ethoxycinnamic acid. Its structural formula can be represented as follows:

The compound has a molecular weight of approximately 194.23 g/mol.

1. Anti-inflammatory Activity

EEC exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

Table 1: Anti-inflammatory Effects of EEC

2. Antimicrobial Activity

EEC demonstrates notable antimicrobial properties against various pathogens. It has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of EEC

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 333 µg/mL |

| Escherichia coli | 111 µg/mL |

| Candida albicans | 111 µg/mL |

Research indicates that EEC's antimicrobial action is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

3. Anticancer Properties

EEC has shown potential in cancer treatment, particularly against breast cancer cell lines such as MCF-7. The compound induces apoptosis in cancer cells while sparing normal cells.

Table 3: Anticancer Activity of EEC

| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25.0 | Induction of apoptosis via caspase activation |

| HeLa | 30.5 | Inhibition of cell proliferation |

Studies suggest that EEC may act by modulating signaling pathways involved in cell survival and death .

4. Other Therapeutic Effects

EEC has also been investigated for its potential in treating conditions such as diabetes and hypertension. Its antioxidant properties contribute to these effects by reducing oxidative stress.

Table 4: Other Biological Activities of EEC

| Activity | Observed Effect |

|---|---|

| Antioxidant | Scavenging free radicals |

| Anti-diabetic | Reduced blood glucose levels |

| Anti-hypertensive | Vasodilation effects |

Case Studies

- Case Study on Anti-Dengue Activity : A recent study highlighted the dual action effects of EEC against dengue virus (DENV-2). The compound significantly reduced viral load and protein synthesis in infected cells, suggesting its potential as a therapeutic agent against viral infections .

- Study on Cytotoxicity : In vitro studies demonstrated that EEC exhibited high cytotoxicity towards HeLa cells, indicating its potential use in cancer therapy .

Propiedades

Número CAS |

1504-69-4 |

|---|---|

Fórmula molecular |

C13H16O3 |

Peso molecular |

220.26 g/mol |

Nombre IUPAC |

ethyl 3-(4-ethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C13H16O3/c1-3-15-12-8-5-11(6-9-12)7-10-13(14)16-4-2/h5-10H,3-4H2,1-2H3 |

Clave InChI |

XFRWZVXVZIQXFI-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)OCC |

SMILES isomérico |

CCOC1=CC=C(C=C1)/C=C/C(=O)OCC |

SMILES canónico |

CCOC1=CC=C(C=C1)C=CC(=O)OCC |

Key on ui other cas no. |

1504-69-4 75332-46-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.